molecular formula C11H8BrClN2O B1400747 3-(5-Bromo-2-chlorophenoxy)pyridin-2-amine CAS No. 953045-13-1

3-(5-Bromo-2-chlorophenoxy)pyridin-2-amine

Cat. No.: B1400747
CAS No.: 953045-13-1
M. Wt: 299.55 g/mol
InChI Key: MQCJBCOEDLTLGO-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-chlorophenoxy)pyridin-2-amine is an organic compound with the molecular formula C₁₁H₈BrClN₂O It is a derivative of pyridine and phenoxy compounds, characterized by the presence of bromine and chlorine atoms on the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-chlorophenoxy)pyridin-2-amine typically involves the reaction of 4-2-aminopyridin-3-ol with 4-bromo-1-chloro-2-fluorobenzene in the presence of sodium hydride as a base. The reaction is carried out in dimethylformamide (DMF) at a temperature of 100°C for 38 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-chlorophenoxy)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenoxy ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.

Common Reagents and Conditions

    Sodium Hydride (NaH): Used as a base in the synthesis of the compound.

    Dimethylformamide (DMF): Used as a solvent in the reaction.

    Palladium Catalysts: Used in coupling reactions like Suzuki coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can produce various aryl derivatives of the compound.

Scientific Research Applications

3-(5-Bromo-2-chlorophenoxy)pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: It can be used in the development of new materials with specific properties.

    Biological Studies: The compound can be used to study the effects of halogenated pyridine derivatives on biological systems.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-chlorophenoxy)pyridin-2-amine involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloropyridine: A related compound with similar structural features.

    5-Bromo-2-fluoropyridine: Another halogenated pyridine derivative.

    2-Chloro-5-(2,5-dimethoxyphenyl)pyridine: A compound with similar functional groups.

Uniqueness

3-(5-Bromo-2-chlorophenoxy)pyridin-2-amine is unique due to the specific arrangement of bromine and chlorine atoms on the phenoxy ring, which can influence its chemical reactivity and potential applications. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(5-bromo-2-chlorophenoxy)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O/c12-7-3-4-8(13)10(6-7)16-9-2-1-5-15-11(9)14/h1-6H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCJBCOEDLTLGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)OC2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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